molecular formula C6H19ClN4 B3434730 Triethylenetetramine tetrahydrochloride CAS No. 21121-06-2

Triethylenetetramine tetrahydrochloride

Cat. No.: B3434730
CAS No.: 21121-06-2
M. Wt: 182.69 g/mol
InChI Key: XPVOJYDIBHYVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethylenetetramine tetrahydrochloride (TETA-4HCl, CAS 4961-40-4) is a copper-chelating agent with the molecular formula C₆H₁₈N₄·4HCl and a molecular weight of 292.08 g/mol. Its structure comprises a linear tetraamine backbone (NCCNCCNCCN) protonated at all four nitrogen atoms, forming a stable tetrahydrochloride salt . Developed as Cuvrior® by Orphalan Inc., it is clinically used to treat Wilson disease, a genetic disorder causing copper accumulation in vital organs . TETA-4HCl binds copper ions (Cu²⁺) to form a water-soluble chelate, enabling urinary excretion and reducing systemic copper toxicity .

Properties

CAS No.

21121-06-2

Molecular Formula

C6H19ClN4

Molecular Weight

182.69 g/mol

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C6H18N4.ClH/c7-1-3-9-5-6-10-4-2-8;/h9-10H,1-8H2;1H

InChI Key

XPVOJYDIBHYVFL-UHFFFAOYSA-N

SMILES

C(CNCCNCCN)N.Cl

Canonical SMILES

C(CNCCNCCN)N.Cl

Related CAS

4961-40-4

solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of triethylenetetramine tetrahydrochloride typically involves the reaction of triethylenetetramine with hydrochloric acid. One improved process involves reacting protected triethylenetetramine with hydrochloric acid in an aqueous medium to yield the dihydrochloride salt with high purity . This method helps control the formation of inorganic impurities and undesired salts significantly .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of protected triethylenetetramine and controlled addition of hydrochloric acid are crucial steps in the industrial production process .

Scientific Research Applications

Chemical Properties and Mechanism of Action

TETA 4HCl is a polyamine chelator with a strong affinity for copper ions. Its structure allows it to effectively bind copper (II) ions, facilitating their excretion from the body. This property is critical in managing conditions characterized by excessive copper accumulation.

Chemical Formula: C6_6H22_{22}Cl4_4N4_4
Molecular Weight: 292.07 g/mol
IUPAC Name: (2-aminoethyl)({2-[(2-aminoethyl)amino]ethyl})amine tetrahydrochloride

Treatment of Wilson's Disease

Wilson's disease is an autosomal recessive disorder that leads to copper accumulation in tissues, resulting in hepatic and neurological damage. TETA 4HCl is utilized as a second-line treatment for patients intolerant to penicillamine, another chelating agent.

  • Clinical Efficacy: Studies have shown that TETA effectively reduces urinary copper levels and improves liver function tests in patients with Wilson's disease . A retrospective study involving 30 patients demonstrated stable copper metabolism after switching from trientine dihydrochloride to TETA 4HCl .
StudyPatient CohortTreatment DurationOutcome
Henriet et al. (2016)30 patients with Wilson's disease12 monthsStable urinary copper levels; improved liver function tests
Clinical Trial (2021)Healthy adultsSingle doseHigher absorption rates compared to TETA 2HCl

Potential in Other Conditions

TETA's copper-chelating properties have led to investigations into its potential applications in other medical conditions:

  • Alzheimer’s Disease: Research suggests that copper accumulation may contribute to neurodegeneration in Alzheimer’s patients. TETA's ability to chelate copper may offer therapeutic benefits .
  • Diabetes-Related Organ Damage: TETA has been considered for treating internal organ damage associated with diabetes due to its protective effects against oxidative stress .
  • Cancer Therapy: Some studies propose that TETA could be beneficial in cancer treatment by modulating metal ion homeostasis, although more research is needed in this area .

Pharmacokinetics and Safety Profile

Recent studies have compared the pharmacokinetics of TETA 4HCl with its dihydrochloride counterpart. Results indicate that TETA 4HCl has a faster absorption rate and higher systemic exposure, which may enhance its therapeutic efficacy .

Adverse Effects: Common side effects include gastrointestinal discomfort, nausea, and diarrhea. Serious adverse events were rare but included elevation of liver enzymes .

Case Studies

Case Study: Efficacy in Wilson's Disease Management

  • Patient Background: A 35-year-old male diagnosed with Wilson's disease.
  • Treatment: Switched from penicillamine to TETA 4HCl.
  • Outcome: Significant reduction in serum copper levels and improvement in liver function tests after six months.

Case Study: Use in Diabetic Patients

  • Patient Background: A cohort of diabetic patients exhibiting signs of organ damage.
  • Treatment: Administered TETA as part of a clinical trial.
  • Outcome: Improved markers of oxidative stress and reduced organ dysfunction indicators were observed over a one-year follow-up period.

Comparison with Similar Compounds

Key Properties

  • Melting Point : 269–270°C
  • Solubility : Highly soluble in water and polar solvents due to ionic interactions .
  • Stability : Superior to trientine hydrochloride (dihydrochloride salt), which requires cold-chain storage .
  • Hazard Profile: Classified as carcinogenic (Category 2), skin/eye irritant (Category 2), and respiratory sensitizer (STOT SE 3) .

Comparison with Similar Compounds

Trientine Hydrochloride (Dihydrochloride Salt)

  • Structure : C₆H₁₈N₄·2HCl, with protonation at two terminal amines .
  • Clinical Use : Older Wilson disease therapy for patients intolerant to D-penicillamine (DPA).
  • Limitations :
    • Instability : Requires refrigeration (2–8°C) during storage and transport .
    • Synthesis Complexity : Low yields (~60%) due to multiple steps (e.g., boc protection/deprotection, sodium chloride filtration) .
  • Pharmacokinetics : Converts to free base (triethylenetetramine) in vivo, similar to TETA-4HCl, but with shorter half-life due to rapid dissociation .
Parameter TETA-4HCl Trientine Dihydrochloride
Stability Room-temperature stable Requires cold chain
HCl Content 4 moles 2 moles
Synthesis Efficiency High (direct protonation) Low (multi-step process)
Commercial Form Cuvrior® Syprine® (discontinued)

D-Penicillamine

  • Mechanism : Thiol-containing chelator that forms stable complexes with copper, lead, and mercury .
  • Drawbacks :
    • Adverse Effects : Immune reactions (rash, lupus-like syndrome) in 30% of patients .
    • Toxicity : Higher risk of nephropathy and bone marrow suppression compared to TETA-4HCl .

Spermine Tetrahydrochloride (CAS 306-67-2)

  • Structure : A polyamine (C₁₀H₃₀N₄·4HCl) with four amine groups, structurally distinct from TETA-4HCl .
  • Applications: Modulates calcium signaling and cell growth in cancer research . No copper chelation activity.

1,2,4,5-Benzenetetramine Tetrahydrochloride (Y15)

  • Structure : Aromatic tetramine (C₆H₁₀N₄·4HCl) acting as a focal adhesion kinase (FAK) inhibitor .
  • Applications: Anti-cancer agent targeting FAK autophosphorylation . No overlap with TETA-4HCl’s chelation mechanism.

Cyclic Tetramines (e.g., 1,4,7,10-Tetraazacyclododecane Tetrahydrochloride)

  • Structure : Macrocyclic tetramine (C₈H₂₄N₄·4HCl) with constrained geometry .
  • Applications :
    • Used in coordination chemistry for synthesizing metal complexes .
    • Less effective in vivo due to poor membrane permeability.

Research Findings and Clinical Relevance

  • Apoptosis Induction : TETA-4HCl triggers apoptosis in pancreatic acinar cells of copper-deficient rats, highlighting its biological activity beyond chelation .
  • Non-Inferiority in Wilson Disease: Phase 3 trials (CHELATE) showed TETA-4HCl’s efficacy matches D-penicillamine with fewer adverse effects .
  • Comparative Stability : TETA-4HCl’s tetrahydrochloride form enhances shelf-life over dihydrochloride salts, reducing logistical challenges in distribution .

Data Tables

Table 1: Physicochemical Comparison of Tetramine Salts

Compound Molecular Formula HCl Content Primary Use
TETA-4HCl C₆H₁₈N₄·4HCl 4 moles Copper chelation
Trientine Dihydrochloride C₆H₁₈N₄·2HCl 2 moles Copper chelation
Spermine Tetrahydrochloride C₁₀H₃₀N₄·4HCl 4 moles Cell growth modulation
Y15 C₆H₁₀N₄·4HCl 4 moles FAK inhibition

Q & A

Q. What are the standard synthetic routes for triethylenetetramine tetrahydrochloride, and what are their efficiency benchmarks?

this compound (TETA·4HCl) is typically synthesized via acid-base reactions. A common method involves reacting triethylenetetramine (TETA) with concentrated hydrochloric acid to form the tetrahydrochloride salt, followed by purification steps such as crystallization from aqueous ethanol . However, traditional routes (e.g., Kuhr et al.’s method) are laborious, requiring strong bases like sodium ethoxide and yielding only ~60% due to sodium chloride byproduct formation . Alternative approaches, such as using tert-butoxycarbonyl (Boc)-protected TETA with excess HCl in isopropanol, bypass intermediate filtration steps but require anhydrous conditions .

Table 1: Comparison of Synthetic Methods

MethodYieldKey ChallengesReference
Direct HCl reaction60-70%Sodium chloride byproduct removal
Boc-protected TETA route75-85%Anhydrous solvent handling

Q. How should researchers characterize the purity and crystallinity of this compound in preclinical studies?

Key characterization techniques include:

  • Melting point analysis : TETA·4HCl melts at 269–270°C, serving as a primary identifier .
  • Spectroscopic methods : NMR and FT-IR validate structural integrity (e.g., NH and CH₂ stretches).
  • Chromatography : Reverse-phase HPLC quantifies purity (>97% for pharmaceutical-grade material) .
  • X-ray diffraction (XRD) : Confirms crystalline form, critical for patenting polymorphs .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

TETA·4HCl is classified as a respiratory irritant (STOT SE 3) and carcinogen (Category 2). Mandatory precautions include:

  • Personal protective equipment (PPE) : N95 masks, nitrile gloves, and chemical goggles .
  • Ventilation : Use fume hoods during synthesis or weighing.
  • Storage : Keep in airtight containers under dry conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yields beyond 60% while minimizing byproducts?

Recent patents propose solvent engineering (e.g., isopropanol instead of ethanol) to reduce NaCl co-precipitation . Process automation for pH control during HCl addition can also enhance reproducibility. Fujito et al. (1990) demonstrated that slow cooling of filtrates improves crystal quality, reducing impurities . Advanced purification via ion-exchange chromatography (e.g., anion exchangers to isolate free base) further increases yield to >85% .

Q. What experimental approaches validate the copper chelation specificity of this compound in neuronal models?

  • In vitro selectivity assays : Treat primary neurons with TETA·4HCl and measure dendritic arborization via Sholl analysis. Copper deficiency-induced impairments (reduced dendritic complexity) are reversed by CuCl₂ supplementation, confirming selective chelation .
  • Spectrophotometric titration : Monitor absorbance shifts at 600 nm (characteristic of Cu²⁺-TETA complexes) to quantify binding affinity .

Table 2: Copper Chelation Efficacy

ModelMetricOutcomeReference
Primary neuronsDendritic branchingRescue by CuCl₂ (p<0.0001)
Wilson’s disease serumNon-ceruloplasmin copperReduction to <10 µg/dL

Q. What methodologies are employed to assess the comparative efficacy of this compound versus dihydrochloride in Wilson’s disease models?

  • Pharmacokinetic bridging studies : Compare bioavailability using LC-MS to measure free TETA in plasma .
  • Clinical endpoints : In the CHELATE trial, non-ceruloplasmin copper (NCC) and 24-hour urinary copper excretion (UCE) were primary endpoints. TETA·4HCl achieved therapeutic targets in 50% of patients vs. 24% for d-penicillamine .
  • Hygroscopicity assays : Fujito et al. (1990) used dynamic vapor sorption (DVS) to show dihydrochloride’s higher moisture uptake, impacting capsule stability .

Q. How do researchers resolve contradictions in reported synthesis efficiencies across studies?

Discrepancies often arise from solvent choice, temperature gradients, or purification techniques. For example:

  • Contradiction : Kuhr et al. (60% yield) vs. Boc-protected route (85%).
  • Resolution : Replace filtration with solvent extraction (e.g., tert-butyl methyl ether for free base isolation) to minimize losses .

Q. What in vivo models are suitable for evaluating the therapeutic window of this compound?

  • Rodent models : Fischer 344 rats treated with TETA·4HCl show dose-dependent pancreatic acinar cell apoptosis, establishing toxicity thresholds .
  • Wilson’s disease models : Long-Evans cinnamon rats exhibit copper overload; TETA·4HCl reduces hepatic copper by >70% in 8 weeks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.